molecular formula C10H19NO4S2 B2994484 N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopropanesulfonamide CAS No. 2320582-21-4

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopropanesulfonamide

Cat. No. B2994484
CAS RN: 2320582-21-4
M. Wt: 281.39
InChI Key: RQUKUJCUTMAJKE-UHFFFAOYSA-N
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Description

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopropanesulfonamide, also known as HTS, is a chemical compound that has been studied for its potential applications in scientific research. HTS is a sulfonamide-based compound that has been found to have a number of interesting properties, including the ability to selectively inhibit certain enzymes and receptors. In

Scientific Research Applications

Catalysis and Synthesis

  • Lewis Acid Catalysis : The Sc(OTf)3-catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides, providing cyclopentene sulfonamides, illustrates a method for constructing complex molecules with high diastereoselectivity, showcasing the compound's role in facilitating selective chemical transformations (Mackay et al., 2014).
  • Synthesis of Cyclic Ketones : The cyclization of dihaloalkanes with methyl methylthiomethyl sulfoxide presents a novel method for synthesizing cycloalkanones, demonstrating the compound's utility in creating valuable chemical intermediates (Ogura et al., 1984).

Drug Metabolism

  • Biocatalysis to Drug Metabolism : The preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis highlights the compound's application in drug metabolism studies, facilitating the understanding of metabolic pathways and potentially improving drug design (Zmijewski et al., 2006).

Organic Synthesis

  • Intramolecular Reactions : Studies on nucleophilic substitutions of alkenylcyclopropyl esters and alkynylcyclopropyl chlorides catalyzed by palladium(0) underscore the compound's significance in promoting regioselective and highly efficient organic transformations, offering a pathway to synthesize important structural motifs in organic chemistry (Stolle et al., 1992).

Material Science

  • Proton Exchange Membranes : The development of locally and densely sulfonated poly(ether sulfone)s for fuel cell applications illustrates the compound's potential in material science, particularly in enhancing the efficiency of energy conversion devices. This research opens up new avenues for the design of high-performance materials for sustainable energy solutions (Matsumoto et al., 2009).

properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S2/c12-4-5-15-10(3-6-16-8-10)7-11-17(13,14)9-1-2-9/h9,11-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUKUJCUTMAJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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